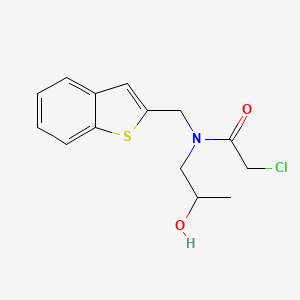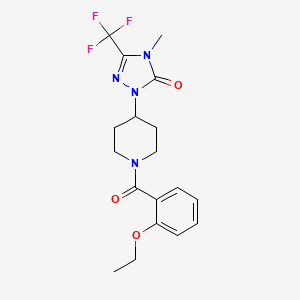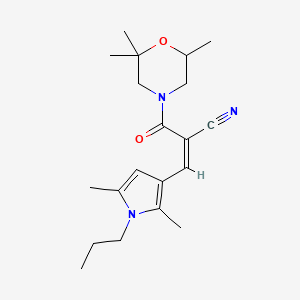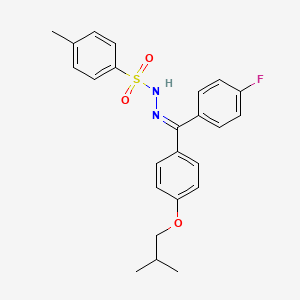![molecular formula C8H12FNO2 B2469569 1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2305484-42-6](/img/structure/B2469569.png)
1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 3-Fluoro-4-(hydroxymethyl)-L-proline methyl ester or FHPM.
Mécanisme D'action
The mechanism of action of 1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response. This leads to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of certain inflammatory cytokines, such as TNF-alpha and IL-6. It also reduces the production of prostaglandins, which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one in lab experiments is its potential as a new drug candidate for the treatment of various diseases. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for research on 1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one. One potential direction is to further investigate its anti-inflammatory and analgesic properties and develop it as a new drug candidate for the treatment of various diseases. Another potential direction is to investigate its potential as a tool for studying the inflammatory response and the role of certain enzymes in this process. Additionally, further research can be done to optimize the synthesis method for this compound to make it more accessible for large-scale experiments.
In conclusion, 1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its anti-inflammatory and analgesic properties make it a potential candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale experiments.
Méthodes De Synthèse
The synthesis of 1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one involves a multi-step process. The starting material for this synthesis is L-proline, which is reacted with formaldehyde and hydrofluoric acid to obtain 3-Fluoro-4-(hydroxymethyl)-L-proline. This intermediate is then reacted with acetic anhydride and triethylamine to obtain the final product, 1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one.
Applications De Recherche Scientifique
1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one has been studied extensively for its potential applications in various scientific fields. One of the major applications of this compound is in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
1-[(3S,4S)-3-fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO2/c1-2-8(12)10-3-6(5-11)7(9)4-10/h2,6-7,11H,1,3-5H2/t6-,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMOOMNSBUFVEC-NKWVEPMBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C(C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N1C[C@H]([C@@H](C1)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3S,4S)-3-Fluoro-4-(hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-chlorothiophen-2-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2469489.png)








![3-(4-Ethoxyphenyl)-6-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2469506.png)

